molecular formula C26H25NO6 B2611643 2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid CAS No. 2470435-68-6

2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid

Cat. No. B2611643
M. Wt: 447.487
InChI Key: ZNMSOXXVZIUCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)diphenylmethylsulfanyl]propionic acid . It is a complex organic molecule that contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .

Scientific Research Applications

Protection of Hydroxy Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , is utilized for the protection of hydroxy groups in synthetic chemistry. It offers compatibility with a variety of acid- and base-labile protecting groups, allowing for selective deprotection under mild conditions. This characteristic is particularly beneficial in the synthesis of complex organic molecules, such as peptides and nucleotides, where protecting group strategies are crucial (Gioeli & Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis

In the realm of peptide synthesis, the fluoren-9-ylmethoxycarbonyl group is employed as a protective group for amino acids. This strategy is instrumental in solid-phase peptide synthesis (SPPS), where it aids in preventing racemization and facilitates the synthesis of "difficult sequences" by inhibiting interchain association. The use of this group allows for the production of peptides with precise sequences, crucial for research and therapeutic applications (Johnson, Quibell, Owen, & Sheppard, 1993).

Novel Materials and Methods Development

The compound and its derivatives find applications in the development of novel materials and methodologies. For instance, the synthesis of dimethacrylate monomers for dental applications showcases the utility of fluorenylmethoxycarbonyl-protected compounds in creating materials with specific properties, such as improved mechanical strength or biocompatibility. These advancements are significant in the fields of biomaterials and medicinal chemistry, where new materials can lead to better therapeutic outcomes and patient care (Liu, He, Lin, Ling, & Jia, 2006).

properties

IUPAC Name

2-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c28-18(15-32-19-11-9-17(10-12-19)13-25(29)30)14-27-26(31)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24,28H,13-16H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMSOXXVZIUCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(COC4=CC=C(C=C4)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid

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